molecular formula C11H13N3 B1352228 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 883291-45-0

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B1352228
CAS No.: 883291-45-0
M. Wt: 187.24 g/mol
InChI Key: JOMOQABDRBJMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C11H13N3. It is characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a methanamine group.

Preparation Methods

The synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine can be achieved through several methods. One common approach involves the reaction of 2-methylimidazole with 4-bromobenzylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine serves as a valuable building block for synthesizing more complex organic molecules and coordination polymers. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it versatile for research applications.

Biology

The compound is being investigated for its potential biological activities. Notably, studies have shown that it possesses antimicrobial and anticancer properties. In vitro assays against cancer cell lines such as K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervix carcinoma) demonstrated significant anti-proliferative effects, with IC50 values indicating potency comparable to established chemotherapeutic agents .

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
K5622.27
HL-601.42
MCF-73.56
HeLa4.10

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors that play crucial roles in cellular processes. The imidazole ring's ability to interact with heme-containing enzymes suggests its relevance in pharmacological applications .

Anticancer Activity

The anticancer potential of this compound has been highlighted in recent studies. It has shown significant inhibitory effects on multiple cancer cell lines, indicating its promise as a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound also exhibits enzyme inhibition capabilities, particularly against receptor tyrosine kinases such as PDGFRα and PDGFRβ. In kinase inhibition assays, it demonstrated moderate inhibition percentages ranging from 36% to 45% at a concentration of 1 µM .

Table 2: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µM
PDGFRα36%
PDGFRβ45%
HER222%

Case Studies and Findings

Recent studies have focused on the compound's biological activity through various experimental approaches:

  • In Vitro Studies : Evaluated its anti-proliferative effects on cancer cell lines.
  • Kinase Inhibition Assays : Assessed its ability to inhibit specific kinases associated with cancer progression.

These findings suggest that the compound may act as a promising candidate for further development in oncology and therapeutic interventions.

Mechanism of Action

The mechanism of action of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The imidazole ring is known to interact with heme-containing enzymes, affecting their function . Additionally, the compound may interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer activities .

Biological Activity

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, also known by its CAS number 883291-45-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other significant biological interactions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring substituted with a 2-methyl-1H-imidazole moiety. Its molecular formula is C11H13N3C_{11}H_{13}N_3 with a molecular weight of approximately 189.24 g/mol. The compound's structure suggests potential interactions with various biological targets due to the presence of nitrogen-containing heterocycles, which are often involved in biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through in vitro assays against various cancer cell lines.

Case Studies and Findings

In Vitro Studies : A study evaluated the compound's anti-proliferative effects on several cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervix carcinoma). The results indicated that the compound exhibited significant inhibitory effects on these cell lines, with IC50 values comparable to known chemotherapeutic agents such as imatinib and sorafenib .

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)
K5622.27
HL-601.42
MCF-73.56
HeLa4.10

These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated, particularly its interaction with protein kinases.

Kinase Inhibition Assays

In assays designed to evaluate kinase inhibitory activity, this compound demonstrated moderate inhibition against several receptor tyrosine kinases, including PDGFRα and PDGFRβ. The percentage inhibition ranged from 36% to 45% at a concentration of 1 µM, indicating its potential as a kinase inhibitor .

Table 2: Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 1 µM
PDGFRα36%
PDGFRβ45%
HER222%

The mechanism through which this compound exerts its biological effects appears to involve binding interactions with target proteins. Molecular docking studies suggest that the compound can form hydrogen bonds with key residues in the active sites of kinases, enhancing its inhibitory effects .

Properties

IUPAC Name

[4-(2-methylimidazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMOQABDRBJMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406750
Record name 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883291-45-0
Record name 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.